N-Oxalylglycine
Overview
Description
N-Oxalylglycine (NOG) is a competitive inhibitor of prolyl 4-hydroxylase, an enzyme involved in the post-translational modification of collagen and other proteins . It is an analogue of alpha-ketoglutarate (1), and its structure-activity relationships have been studied, revealing that modifications to the glycine moiety and the omega-carboxylate group can significantly affect its inhibitory activity . NOG derivatives have also been synthesized and evaluated for their inhibitory effect on histone lysine demethylase activity, an important process in the regulation of gene expression .
Synthesis Analysis
The synthesis of NOG and its derivatives has been explored in various studies. For instance, NOG derivatives were synthesized and tested for their ability to inhibit histone lysine demethylases, with some showing promising activity in enzyme assays . Additionally, the synthesis of N-(Carboxymethyl)-N-[2-(2,6-diisopropylphenyl)amino]-2-oxoethylglycine and analogues has been reported, with a modified one-pot reaction to maximize yields and a general procedure for product isolation .
Molecular Structure Analysis
The molecular structure of NOG and its derivatives plays a crucial role in their biological activity. For example, the stereochemistry of phenylglycine in N,N'-oxalylbis(phenylglycine) salts can lead to the formation of different layered structures in crystals, which is attributed to the rigid oxalamide functionality and hydrogen bonding . The stereochemistry of the substituents can induce the formation of monolayer or bilayer structures, demonstrating the importance of molecular structure in the function of these compounds .
Chemical Reactions Analysis
NOG and its derivatives participate in various chemical reactions. For instance, the bifunctional peptidylglycine alpha-amidating enzyme can catalyze the oxidative cleavage of N-acylglycines, including N-oxalylglycine, leading to the formation of glyoxylate and an oxidized intermediate, N-acyl-alpha-hydroxyglycine . This reaction is significant in the biosynthesis of fatty acid primary amides . Additionally, the intramolecular Pauson–Khand reaction using chiral N-(ethynyl)allylglycines, which can be synthesized from NOG, leads to the formation of highly functionalized proline derivatives with complete control of stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of NOG and its derivatives are influenced by their molecular structure. The crystal structure analysis of alkylammonium salts of N,N'-oxalylbis(phenylglycine) shows how the stereochemistry of the components affects the formation of layered materials, which is crucial for understanding the material properties of these compounds . The synthesis methods for NOG derivatives, such as the submonomer solid-phase synthesis for oligo(N-substituted glycines), highlight the importance of protecting groups and the reactivity of side-chain functionalities . These properties are essential for the design and synthesis of molecules with potential therapeutic interest .
Scientific Research Applications
Inhibition in Biological Processes
N-Oxalylglycine (NOG) is identified as a broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor. It plays a significant role in various biological processes in organisms, ranging from humans to plants. NOG's inhibition of 2OG-dependent oxygenases is of interest in the study of hypoxic signaling and epigenetic regulation, especially in cancer research (Al-Qahtani et al., 2015).
Impact on Glutamine Metabolism
NOG, and its prodrug dimethyloxalylglycine (DMOG), have been shown to interfere with α-ketoglutarate (αKG)-dependent processes, impacting glutamine metabolism. This interference leads to decreased glutamine-derived tricarboxylic acid-cycle flux, suppressed mitochondrial respiration, and reduced ATP production. The transport of NOG into cells by monocarboxylate transporter 2 (MCT2) is key in determining its intracellular concentration and thus its inhibition potential on multiple enzymes in glutamine metabolism (Fets et al., 2018).
Role in Cellular Responses to Hypoxia
In the context of hypoxia, the role of 2-oxoglutarate-dependent oxygenases in regulating levels of hypoxia-inducible factors (HIFs) and their transcriptional activity is critical. Studies using NOG have provided insights into these cellular responses, as seen in human breast cancer MCF-7 cells treated with NOG, revealing differences that might reflect context-dependent effects or HIF-independent effects of NOG (Bush et al., 2020).
Applications in Enzyme Activity and Cancer Research
NOG has been used to study enzyme activities related to glycine-N-acyltransferase family genes. For instance, repression of the human glycine-N-acyltransferase (hGLYAT) gene in cancerous cells in the liver was observed, controlled at the transcriptional level. This highlights NOG's potential application in cancer research, particularly in understanding the transition between differentiation and carcinogenesis in liver cells (Matsuo et al., 2012).
Exploration of α-Ketoglutarate Biology
Studies involving NOG and its analogues have been pivotal in exploring α-ketoglutarate (αKG) biology. For example, the development of novel MOG analogues with increased stability aimed to enhance the understanding of MCT2 and αKG biology in vivo. These analogues were designed to replicate the metabolic effects of MOG, including NOG accumulation in MCT2-expressing tumours (Fets et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(carboxymethylamino)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMZLRFONYSTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200601 | |
Record name | Oxalylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Oxalylglycine | |
CAS RN |
5262-39-5 | |
Record name | N-Oxalylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-OXALYLGLYCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(CARBOXYCARBONYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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